molecular formula C10H10ClNO2 B2764783 N-[4-(2-chloroacetyl)phenyl]-N-methylformamide CAS No. 1152591-86-0

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide

Cat. No.: B2764783
CAS No.: 1152591-86-0
M. Wt: 211.65
InChI Key: JTKOYZFANYMNQA-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide is an organic compound with the molecular formula C10H10ClNO2 It is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a methylformamide moiety

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide typically involves the reaction of 4-(2-chloroacetyl)aniline with N-methylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and N-methylformamide. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioethers, or ethers.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-chloroacetyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a methylformamide group.

    N-[4-(2-chloroacetyl)phenyl]propionamide: Similar structure but with a propionamide group.

    N-[4-(2-chloroacetyl)phenyl]butyramide: Similar structure but with a butyramide group.

Uniqueness

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide is unique due to the presence of the methylformamide moiety, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKOYZFANYMNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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